The Synthesis and Characterization of 1,3,5-Triiodo-2-methoxybenzene: A Technical Guide
The Synthesis and Characterization of 1,3,5-Triiodo-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triiodo-2-methoxybenzene is a key chemical intermediate, primarily utilized in the synthesis of non-ionic X-ray contrast media, such as iopamidol.[1] The high atomic number of iodine atoms in its structure provides the necessary radiopacity for effective diagnostic imaging. This technical guide presents a comprehensive overview of the synthesis and characterization of 1,3,5-triiodo-2-methoxybenzene, offering detailed experimental protocols and data analysis to support research and development in this field.
Physicochemical and Characterization Data
A summary of the key physicochemical and spectral data for 1,3,5-triiodo-2-methoxybenzene is presented below. While experimental spectral data is not widely available in the public domain, the provided information is based on data from commercial suppliers and predicted values derived from analogous compounds.
| Property | Value | Reference |
| Molecular Formula | C₇H₅I₃O | [2] |
| Molecular Weight | 485.83 g/mol | [2] |
| CAS Number | 63238-41-5 | [3] |
| Appearance | Off-white to pale yellow solid (Predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO (Predicted) | [4] |
| ¹H NMR (Predicted) | δ 7.9 (s, 2H), 3.9 (s, 3H) | |
| ¹³C NMR (Predicted) | δ 160 (C-O), 145 (C-I), 90 (C-I), 60 (O-CH₃) | |
| Mass Spec (EI, Predicted) | m/z 486 [M]⁺, 359 [M-I]⁺, 232 [M-2I]⁺, 105 [M-3I]⁺ | |
| IR (Predicted) | ~2950 cm⁻¹ (C-H), ~1550 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O), ~550 cm⁻¹ (C-I) |
Synthesis of 1,3,5-Triiodo-2-methoxybenzene
A plausible synthetic route to 1,3,5-triiodo-2-methoxybenzene involves a two-step process starting from 2-methoxybenzoic acid: tri-iodination followed by decarboxylation. This approach is based on the known reactivity of benzoic acids towards decarboxylative iodination.[5][6]
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-3,5-diiodobenzoic Acid (Hypothetical Intermediate)
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Reaction Setup: To a solution of 2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add iodine monochloride (ICl) (2.2 equivalents) dropwise at room temperature with vigorous stirring. The use of an oxidizing agent, such as a combination of iodine and an oxidant, could also be employed.
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Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture. The precipitated solid is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate (B1220275) to remove excess iodine. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 1,3,5-Triiodo-2-methoxybenzene via Decarboxylative Iodination
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Reaction Setup: In a reaction vessel, suspend the 2-methoxy-3,5-diiodobenzoic acid (1 equivalent) in a high-boiling point solvent. Add a source of iodine, such as molecular iodine (I₂) (1.1 equivalents), and a catalyst if necessary.
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Reaction Conditions: Heat the mixture to a temperature sufficient to induce decarboxylation and further iodination, likely in the range of 100-150°C. The reaction progress should be monitored by TLC or HPLC.
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Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with an organic solvent like dichloromethane. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 1,3,5-triiodo-2-methoxybenzene.
Caption: Proposed synthesis workflow for 1,3,5-Triiodo-2-methoxybenzene.
Signaling Pathways and Logical Relationships
The synthesis of 1,3,5-triiodo-2-methoxybenzene is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from the starting material through an intermediate to the final product, as depicted in the workflow diagram above. The key chemical principles at play are electrophilic aromatic substitution (iodination) and decarboxylation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 1,3,5-triiodo-2-methoxybenzene. The proposed synthetic route, based on established chemical principles, offers a practical approach for its preparation. The compiled data, including predicted spectral information, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, particularly for the synthesis of iodinated contrast agents. Further experimental validation of the proposed protocol and characterization is encouraged to refine and optimize the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-triiodo-2-methoxybenzene | CAS#:63238-41-5 | Chemsrc [chemsrc.com]
- 3. 1,3,5-Triiodo-2-methoxybenzene | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
